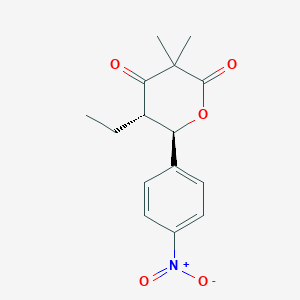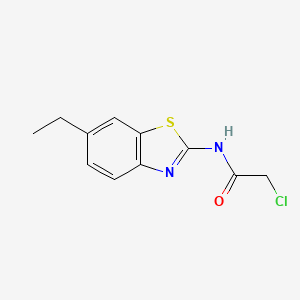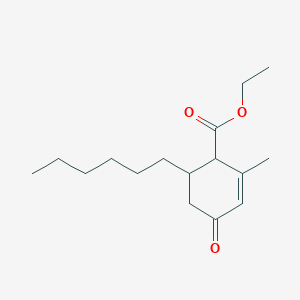
(5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione is a synthetic organic compound characterized by its unique pyranone structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyran Ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the Nitro Group: Nitration of the aromatic ring using a nitrating agent such as nitric acid or a nitrating mixture.
Ethyl and Dimethyl Substituents: Introduction of these groups through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Halogenating agents, nitrating agents.
Major Products Formed
Reduction: Formation of the corresponding amine.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Substitution: Introduction of various substituents on the aromatic ring.
科学的研究の応用
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigation of its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: Exploration of its potential as a lead compound in drug discovery.
Industry
Materials Science: Potential use in the development of new materials with specific properties.
作用機序
The mechanism of action of (5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways and molecular targets would need to be elucidated through experimental studies.
類似化合物との比較
Similar Compounds
(5S,6R)-5-ethyl-3,3-dimethyl-6-phenyl-dihydro-2H-pyran-2,4(3H)-dione: Similar structure but lacks the nitro group.
(5S,6R)-5-ethyl-3,3-dimethyl-6-(4-methoxyphenyl)dihydro-2H-pyran-2,4(3H)-dione: Similar structure with a methoxy group instead of a nitro group.
Uniqueness
The presence of the nitro group in (5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)dihydro-2H-pyran-2,4(3H)-dione may confer unique chemical reactivity and potential biological activity compared to its analogs.
特性
CAS番号 |
1212223-33-0 |
|---|---|
分子式 |
C15H17NO5 |
分子量 |
291.30 g/mol |
IUPAC名 |
(5S,6R)-5-ethyl-3,3-dimethyl-6-(4-nitrophenyl)oxane-2,4-dione |
InChI |
InChI=1S/C15H17NO5/c1-4-11-12(21-14(18)15(2,3)13(11)17)9-5-7-10(8-6-9)16(19)20/h5-8,11-12H,4H2,1-3H3/t11-,12-/m0/s1 |
InChIキー |
LCBGEFYZUIYPGO-RYUDHWBXSA-N |
異性体SMILES |
CC[C@H]1[C@@H](OC(=O)C(C1=O)(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
正規SMILES |
CCC1C(OC(=O)C(C1=O)(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Phenyl-1-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylethanone](/img/structure/B14151988.png)
![2-Cyano-2-[(e)-phenyldiazenyl]acetamide](/img/structure/B14151991.png)
![2-keto-N-[(3-nitrobenzylidene)amino]nipecotamide](/img/structure/B14151992.png)
![1,4-Diethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carbaldehyde](/img/structure/B14151995.png)
![N,N-Diethyl-4-[(trifluoromethanesulfonyl)amino]benzene-1-sulfonamide](/img/structure/B14152006.png)
![6-[(E)-(2-benzylhydrazinylidene)methyl]quinoline](/img/structure/B14152013.png)
![4,6-dimethyl-2-[(2E)-2-(pyridin-4-ylmethylidene)hydrazinyl]pyrimidine](/img/structure/B14152018.png)


![4-{(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B14152046.png)

![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B14152063.png)
![1,4-Dimethylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14152072.png)
